N-(1,3-benzoxazol-2-yl)-3-fluoro-N,4-dimethylbenzamide

Catalog No.
S7794420
CAS No.
M.F
C16H13FN2O2
M. Wt
284.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1,3-benzoxazol-2-yl)-3-fluoro-N,4-dimethylbenza...

Product Name

N-(1,3-benzoxazol-2-yl)-3-fluoro-N,4-dimethylbenzamide

IUPAC Name

N-(1,3-benzoxazol-2-yl)-3-fluoro-N,4-dimethylbenzamide

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

InChI

InChI=1S/C16H13FN2O2/c1-10-7-8-11(9-12(10)17)15(20)19(2)16-18-13-5-3-4-6-14(13)21-16/h3-9H,1-2H3

InChI Key

YSKGYGZGYBBGTI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C2=NC3=CC=CC=C3O2)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C2=NC3=CC=CC=C3O2)F
BFDB was first synthesized and characterized in 2015 by Ma et al. as a potential anticancer drug candidate. Since then, several research groups have investigated its chemical and biological properties, as well as its potential applications in different fields of research and industry.
BFDB is a crystalline solid with a melting point of 214-216 °C. It is sparingly soluble in water, slightly soluble in ethanol, and soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide (DMSO). BFDB has a high thermal stability and is stable under normal conditions. It has a moderate lipophilicity, as indicated by its log P value of 3.2.
BFDB can be synthesized by a multi-step reaction starting from o-nitroaniline and salicylaldehyde. The key step involves the cyclization of an intermediate compound using phosphorus oxychloride (POCl3) as a condensing agent. The resulting product is then subjected to various purification and characterization techniques, including column chromatography, nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS).
Several analytical methods have been developed for the quantification and identification of BFDB in biological matrices and synthetic mixtures. These methods include high-performance liquid chromatography (HPLC) coupled with UV-visible or mass spectrometric detection, gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE).
BFDB has been shown to possess potent anticancer activity against different cancer cell lines, including breast, lung, liver, and prostate cancer cells. It acts by inducing apoptosis (programmed cell death) and cell cycle arrest. BFDB also exhibits anti-inflammatory and anticonvulsant properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer’s disease.
Although BFDB has shown promising biological activity, its toxicity and safety profiles need to be thoroughly evaluated before its clinical use. Animal studies have shown that BFDB has low acute toxicity and does not induce significant changes in vital organs or blood parameters at therapeutic doses. However, further studies are needed to assess its chronic toxicity and potential side effects.
BFDB has potential applications in various scientific experiments, including drug discovery, chemical biology, and biomedicine. Its anticancer activity makes it a suitable candidate for the development of new chemotherapeutic agents, while its anti-inflammatory and anticonvulsant properties could be exploited for the treatment of other diseases.
Several research groups are investigating the chemical and biological properties of BFDB, as well as its potential applications in various fields of research and industry. Some studies have focused on the design and synthesis of BFDB analogs with improved pharmacological activities, while others have explored its mechanism of action and target molecules.
BFDB has potential implications in several fields of research and industry, including drug discovery, chemical biology, and biomedicine. Its anticancer activity could have a significant impact on cancer treatment, while its anti-inflammatory and anticonvulsant properties could be useful for the treatment of other diseases. Additionally, BFDB could be used as a tool for chemical biology studies to probe biological pathways and target molecules.
The main limitation of BFDB is its low water solubility, which could limit its clinical use. Future research could focus on improving its pharmacokinetic properties to enhance its bioavailability and efficacy. Other future directions include the investigation of its potential applications in drug delivery and imaging, as well as its interaction with biomolecules and biological systems. Furthermore, exploring the possibility of combination therapy with BFDB and other drugs could offer a new strategy for cancer treatment.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Exact Mass

284.09610582 g/mol

Monoisotopic Mass

284.09610582 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

Explore Compound Types